Hpk1-IN-8's Allosteric, Inactive Conformation-Selective Binding vs. ATP-Competitive Inhibitors
Hpk1-IN-8 demonstrates a marked preference for the unphosphorylated, inactive form of HPK1. In biochemical assays, it binds to unphosphorylated HPK1 >24-fold more potently than to the active, phosphorylated form of the kinase [1]. In contrast, most HPK1 inhibitors, including clinical candidates like CFI-402411 and BGB-15025, are ATP-competitive and bind preferentially to the active conformation [2].
| Evidence Dimension | Potency shift between inactive and active kinase conformations |
|---|---|
| Target Compound Data | >24-fold more potent against unphosphorylated HPK1 vs. active HPK1 |
| Comparator Or Baseline | ATP-competitive HPK1 inhibitors (Class Baseline) |
| Quantified Difference | Approximately 1-fold (no preference) vs. >24-fold preference for inactive state |
| Conditions | Biochemical binding assay comparing unphosphorylated and phosphorylated HPK1 |
Why This Matters
This unique binding preference allows for selective targeting of the inactive HPK1 pool, a feature critical for studying the early events of HPK1 activation and autophosphorylation without interfering with ATP binding.
- [1] Wang W, et al. Discovery of an Allosteric, Inactive Conformation-Selective Inhibitor of Full-Length HPK1 Utilizing a Kinase Cascade Assay. Biochemistry. 2021 Oct 19;60(41):3114-3124. View Source
- [2] Targeting hematopoietic progenitor kinase 1 (HPK1) for tumor immunotherapy: advances in small molecule inhibitors. Review. 2025. View Source
